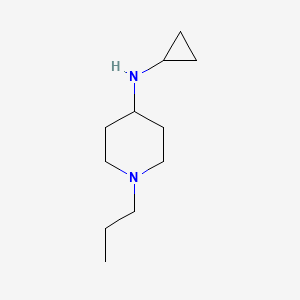

N-cyclopropyl-1-propylpiperidin-4-amine

Description

Contextual Significance of Piperidine (B6355638) and Cyclopropylamine (B47189) Scaffolds in Research

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. google.com It is a prevalent core structure in a vast number of active pharmaceuticals. The introduction of a piperidine ring into a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.

The cyclopropylamine moiety is also of great importance in drug discovery and development. The three-membered cyclopropane (B1198618) ring is highly strained, which imparts unique chemical reactivity. The incorporation of a cyclopropyl (B3062369) group can enhance the potency of a compound, increase its metabolic stability, and improve its permeability across the blood-brain barrier. This has led to the inclusion of the cyclopropyl fragment in numerous preclinical and clinical drug candidates.

Rationale for Comprehensive Investigation of N-cyclopropyl-1-propylpiperidin-4-amine

The rationale for a thorough investigation of this compound stems from the synergistic potential of its constituent piperidine and cyclopropylamine scaffolds. The combination of these two moieties in a single molecule suggests that it could serve as a valuable building block in the synthesis of more complex compounds with potential therapeutic applications. The propyl group attached to the piperidine nitrogen further modifies the compound's lipophilicity and spatial arrangement, which can influence its interaction with biological targets.

Overview of Research Domains for this compound

Given the known biological activities of derivatives of its core scaffolds, this compound is a candidate for exploration in several research domains. These include, but are not limited to, medicinal chemistry, chemical synthesis, and materials science. Its primary amine group provides a reactive point for further chemical modifications, allowing for the creation of a diverse library of compounds for biological screening.

Potential Research Applications Based on Scaffold Analysis

| Research Area | Rationale |

| Medicinal Chemistry | The piperidine and cyclopropylamine moieties are present in numerous CNS-active drugs, suggesting potential for investigation in neurology. The scaffolds are also found in antiviral, antibacterial, and anticancer agents. |

| Chemical Synthesis | The compound can serve as a versatile intermediate for the synthesis of more complex molecules due to its reactive amine group and the unique conformational properties imparted by the cyclopropyl and piperidine rings. |

| Materials Science | The rigid structure of the cyclopropane ring can be exploited in the synthesis of novel polymers and other materials with specific physical and chemical properties. |

It is important to note that while the individual scaffolds of this compound are well-studied, dedicated research on this specific compound is still emerging. Therefore, the outlined research domains represent potential avenues for investigation based on the established properties of its constituent parts. Further empirical studies are necessary to fully elucidate the chemical and biological properties of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-1-propylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-7-13-8-5-11(6-9-13)12-10-3-4-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZJJKNYYROPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959552 | |

| Record name | N-Cyclopropyl-1-propylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387358-45-4 | |

| Record name | N-Cyclopropyl-1-propyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387358-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-1-propylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropyl-1-propylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 1 Propylpiperidin 4 Amine

Advanced Synthetic Routes for N-cyclopropyl-1-propylpiperidin-4-amine

The construction of this compound can be approached through several convergent or linear strategies. Key to these approaches is the formation of the core piperidine (B6355638) ring and the installation of the specific N-substituents.

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds and is highly applicable to the synthesis of this compound. mdpi.com This strategy typically involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A plausible and efficient route to the target compound involves the reaction of 1-propylpiperidin-4-one with cyclopropylamine (B47189) . The reaction is facilitated by a reducing agent, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and effective choice for this transformation. mdpi.com The process begins with the formation of an iminium ion intermediate from the ketone and amine, which is then selectively reduced by the hydride agent.

The general reaction is as follows: 1-propylpiperidin-4-one + Cyclopropylamine + NaBH(OAc)₃ → this compound

This one-pot procedure is highly efficient and tolerates a wide variety of functional groups, making it a preferred method for the synthesis of substituted 4-aminopiperidines. mdpi.com

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield |

|---|---|---|---|---|

| 1-propylpiperidin-4-one | Cyclopropylamine | Sodium triacetoxyborohydride (STAB) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | 70-95% |

| N-Boc-4-piperidone | Propylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | High |

| 4-Piperidone | Propionaldehyde, then Cyclopropylamine | H₂/Pd/C | Ethanol (B145695) (EtOH) | Good |

Intramolecular Cyclization Approaches to the Piperidine Moiety

Intramolecular cyclization represents a powerful strategy for the stereocontrolled synthesis of the piperidine ring. nih.gov These methods involve the ring closure of a suitably functionalized acyclic precursor containing a nitrogen atom and an electrophilic or otherwise reactive center. researchgate.netmdpi.comnih.govtsijournals.com

A hypothetical intramolecular route to the 1-propylpiperidine (B1614701) core could start from an acyclic amino-alkene or amino-halide. For instance, a precursor like N-propyl-N-(5,6-dihalohexyl)amine could undergo intramolecular nucleophilic substitution, where the nitrogen atom displaces a halide to form the six-membered ring. Another approach is the metal-catalyzed hydroamination of an unsaturated amine, such as N-(pent-4-en-1-yl)propan-1-amine, which can cyclize to form the 1-propylpiperidine scaffold. nih.gov

These cyclization strategies can offer excellent control over stereochemistry, particularly when chiral catalysts or auxiliaries are employed. nih.gov

| Precursor Type | Reaction Type | Catalyst/Reagent | Key Transformation |

|---|---|---|---|

| Amino-alkene | Hydroamination | Palladium or Gold Catalyst | Alkene difunctionalization and C-N bond formation |

| Amino-epoxide | Epoxide Ring-Opening | Lewis Acid | Formation of a 4-hydroxypiperidine (B117109) intermediate |

| Amino-dihalide | Nucleophilic Substitution | Base (e.g., K₂CO₃) | Double C-N bond formation |

Cyclopropanation Reactions in Aminocyclopropane Synthesis

The introduction of the cyclopropyl (B3062369) group onto the 4-amino position is a critical step. While the aforementioned reductive amination with cyclopropylamine is a direct approach, alternative methods focus on forming the cyclopropylamine moiety itself or N-cyclopropylating a pre-existing 4-aminopiperidine (B84694).

One established method for the N-cyclopropylation of amines involves their reaction with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate. rsc.org This provides a direct route to attach the cyclopropyl group to a nitrogen atom. Another approach involves a two-step sequence where an amine is first reacted with 1-ethoxy-1-(trimethylsiloxy)cyclopropane, followed by reduction. rsc.orgpsu.edu

For the synthesis of the cyclopropylamine reagent itself, numerous methods exist, including the reductive amination of cyclopropanecarboxaldehyde (B31225) or the Hofmann rearrangement of cyclopropanecarboxamide. longdom.org

| Method | Substrate | Reagent(s) | Key Feature |

|---|---|---|---|

| Copper-promoted N-cyclopropylation | 1-propylpiperidin-4-amine (B1363134) | Cyclopropylboronic acid, Cu(OAc)₂ | Direct C-N bond formation to the cyclopropyl ring. rsc.org |

| From 1-ethoxycyclopropoxy ether | 1-propylpiperidin-4-amine | 1-bromo-1-ethoxycyclopropane, then NaBH₄/BF₃·OEt₂ | Two-step sequence involving an activated cyclopropane (B1198618) intermediate. psu.edu |

| Formal C-H Amination | Activated Cyclopropane | PhI(OAc)₂, N-heterocycle | Transition-metal-free approach for 1-substituted cyclopropylamines. acs.org |

Stereoselective Synthesis of this compound Isomers

This compound does not possess a chiral center in its base structure. However, substitution on the piperidine ring at positions other than C4, or on the cyclopropyl ring, would introduce stereocenters. The stereoselective synthesis of such substituted piperidine analogs is crucial for developing specific biological activities. nih.govrsc.org

Stereocontrol can be achieved through several strategies. One approach is to use a chiral precursor, such as an enantiomerically pure amino acid, to construct the piperidine ring. Asymmetric intramolecular cyclization, employing chiral catalysts (e.g., palladium complexes with chiral ligands), can induce high levels of enantioselectivity. nih.gov

Alternatively, a diastereoselective approach can be used. For example, the reduction of a chiral N-protected 2-substituted-4-piperidone can proceed with high diastereoselectivity to yield a specific trans- or cis-4-hydroxypiperidine, which can then be converted to the corresponding 4-amino derivative. rsc.org The use of chiral auxiliaries on the piperidine nitrogen can direct the stereochemical outcome of subsequent reactions. ua.esmdpi.com

| Strategy | Example Approach | Source of Chirality | Potential Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | Starting from L-lysine | Commercially available chiral starting material | Enantiomerically pure piperidine core |

| Asymmetric Catalysis | Intramolecular hydroamination with a chiral Pd-catalyst | Chiral ligand on the metal catalyst | High enantiomeric excess (ee) of the cyclized product |

| Diastereoselective Reduction | Reduction of a chiral N-α-phenylethyl-piperidone | Removable chiral auxiliary | Separable diastereomers with defined stereochemistry |

Derivatization Strategies for this compound Analogues

Modification of the lead structure is a common strategy to explore structure-activity relationships and optimize properties. The this compound scaffold offers several sites for derivatization, with the piperidine nitrogen being a primary target.

N-Substitution Modifications on the Piperidine Nitrogen

The propyl group on the piperidine nitrogen can be readily replaced or modified to generate a library of analogues. If the synthesis starts from a precursor like N-cyclopropylpiperidin-4-amine (where the piperidine nitrogen is a secondary amine), a variety of substituents can be introduced via standard N-alkylation or N-arylation reactions. researchgate.netresearchgate.netajchem-a.com

N-Alkylation: This can be achieved by reacting the secondary amine with an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). researchgate.net The reaction proceeds via an Sₙ2 mechanism.

Reductive Amination: The secondary amine can also be reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install a wide range of alkyl and substituted alkyl groups. researchgate.net This method is particularly useful for introducing more complex side chains.

Aza-Michael Addition: For the introduction of substituents containing a β-carbonyl or cyano group, the secondary amine can be subjected to an aza-Michael reaction with α,β-unsaturated compounds like acrylates or acrylonitrile. researchgate.net

These derivatization techniques allow for the systematic modification of the N1-substituent, enabling the fine-tuning of the molecule's physicochemical and biological properties. nih.gov

| Reaction Type | Reagents | Substituent Introduced | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (K₂CO₃) | Alkyl, Benzyl, etc. | DMF or Acetonitrile (B52724), Room Temp to 80 °C |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Substituted Alkyl | DCM or THF, Room Temperature |

| Aza-Michael Addition | Acrylonitrile or Acrylate | -CH₂CH₂CN or -CH₂CH₂COOR | MeOH or neat, Room Temperature |

| Buchwald-Hartwig Amination | Aryl Halide, Pd-catalyst, Base | Aryl, Heteroaryl | Toluene or Dioxane, Heat |

Substituent Effects on the Cyclopropyl Ring

The introduction of substituents onto the cyclopropyl ring can modulate the molecule's electronic properties, lipophilicity, and metabolic stability. For instance, analysis of various cyclopropyl derivatives has shown that unsaturated substituents can cause a shortening of the opposing C-C bond within the ring. rsc.org While specific studies on substituted versions of this compound are not available, general principles of physical organic chemistry allow for the prediction of these effects.

Potential Effects of Hypothetical Substituents on the Cyclopropyl Ring:

| Substituent Type | Example Group | Predicted Effect on this compound |

| Electron-Withdrawing | -CF₃, -CN, -NO₂ | Decreases the basicity of the 4-amino nitrogen; potentially alters metabolic pathways by influencing the reactivity of the cyclopropyl ring. nih.gov |

| Electron-Donating | -CH₃, -OCH₃ | Increases the basicity of the 4-amino nitrogen; may affect binding interactions in a biological context by modifying the electronic character of the ring. |

| Halogens | -F, -Cl | Increases lipophilicity; can serve as a metabolic blocker to prevent oxidation at the substituted position. |

| Polar Groups | -OH, -COOH | Decreases lipophilicity and increases solubility. nih.gov |

These substituent effects are critical in fields like medicinal chemistry, where fine-tuning a molecule's properties is essential for optimizing its biological activity and pharmacokinetic profile. nih.gov The rigid structure of the cyclopropyl ring provides well-defined exit vectors for these substituents, allowing for precise structural modifications. nih.gov

Functionalization of the Piperidine Ring at the 4-Position

The secondary amine at the 4-position of the piperidine ring is a key site for further chemical transformations. This functional group allows for the synthesis of a diverse library of derivatives, enabling the exploration of structure-activity relationships. nih.gov The reactivity of this amine is typical of secondary amines, allowing for a range of common chemical modifications.

Common Functionalization Reactions:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. mdpi.com This transformation converts the basic amine into a neutral amide group, which can alter the compound's physical properties and biological interactions.

Alkylation/Arylation: The nitrogen can be further alkylated or arylated using appropriate electrophiles, such as alkyl halides or through metal-catalyzed cross-coupling reactions, to form tertiary amines.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced to yield a more complex tertiary amine.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.

These reactions are fundamental in expanding the chemical space around the 4-aminopiperidine core. researchgate.netgoogle.com

Table of Potential Functionalization Reactions:

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | N-acetyl-N-cyclopropyl-1-propylpiperidin-4-amine (Amide) |

| Sulfonylation | Tosyl Chloride | N-cyclopropyl-N-tosyl-1-propylpiperidin-4-amine (Sulfonamide) |

| Alkylation | Benzyl Bromide | N-benzyl-N-cyclopropyl-1-propylpiperidin-4-amine (Tertiary Amine) |

| Urea Formation | Phenyl Isocyanate | 1-cyclopropyl-1-(1-propylpiperidin-4-yl)-3-phenylurea (Urea) |

Novel Synthetic Catalysis and Green Chemistry Principles in this compound Production

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign processes. The synthesis of this compound can be designed to align with the principles of green chemistry, which advocate for waste prevention, high atom economy, and the use of catalysis. yale.edu

A plausible and common synthetic route to 4-aminopiperidines involves the reductive amination of a corresponding N-substituted-4-piperidone. mdpi.com In the case of the target molecule, this would involve reacting 1-propyl-4-piperidone (B1360138) with cyclopropylamine in the presence of a reducing agent.

Application of Green Chemistry Principles to Synthesis:

| Green Chemistry Principle | Application to Synthesis of this compound |

| Catalysis | Using catalytic reagents is superior to stoichiometric ones. yale.edu Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Pd/C) for the reductive amination step is preferable to stoichiometric hydride reagents (e.g., sodium triacetoxyborohydride), as it generates less waste. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used into the final product. yale.edu The reductive amination step, if properly optimized, can have high atom economy. |

| Safer Solvents | The use of auxiliary substances should be made unnecessary or innocuous. yale.edu Choosing greener solvents like ethanol or water over halogenated or dipolar aprotic solvents (e.g., DMF, NMP) is preferred. acsgcipr.org |

| Design for Energy Efficiency | Energy requirements should be minimized. yale.edu Performing reactions at ambient temperature and pressure, when possible, reduces energy consumption. |

| Use of Renewable Feedstocks | Raw materials should be renewable whenever practicable. yale.edu Recent research has focused on producing piperidine derivatives from bio-renewable sources, such as 2,5-bis(aminomethyl)furan. rsc.org |

A particularly relevant green catalytic method for the synthesis of the 1-propyl-4-piperidone intermediate is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. chemrxiv.org This process allows for the N-alkylation of amines using alcohols directly. elsevierpure.com For instance, piperidine could be reacted with 1-propanol (B7761284) in the presence of a suitable transition metal catalyst (e.g., based on palladium, ruthenium, or iridium). chemrxiv.orgelsevierpure.com This reaction proceeds by the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product, with water being the only byproduct. chemrxiv.org This catalytic cycle avoids the use of alkyl halides, which are often toxic and produce salt waste streams, thereby offering a significantly greener pathway. acsgcipr.orgchemrxiv.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N Cyclopropyl 1 Propylpiperidin 4 Amine

Ligand-Target Interactions and Binding Site Analysis for N-cyclopropyl-1-propylpiperidin-4-amine

The interaction of this compound with a biological target is governed by the sum of its molecular features, which dictates its binding affinity and specificity. An analysis of its structure allows for the prediction of its potential interactions within a binding pocket.

Mapping Key Pharmacophoric Features

A pharmacophore represents the essential spatial arrangement of molecular features that are necessary for biological activity. patsnap.comnih.gov For this compound, several key pharmacophoric features can be identified:

Basic Aliphatic Amine: The tertiary nitrogen within the piperidine (B6355638) ring is a key basic center. At physiological pH, this nitrogen is likely to be protonated, forming a positive charge that can engage in strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a target's binding site.

Hydrogen Bond Donor: The secondary amine at the 4-position of the piperidine ring possesses a hydrogen atom that can act as a hydrogen bond donor, interacting with hydrogen bond acceptor groups like carbonyl oxygens or nitrogen atoms on the target protein.

Hydrophobic Features: The molecule contains two distinct hydrophobic groups: the N-propyl group and the N-cyclopropyl group. These alkyl and cycloalkyl moieties can engage in van der Waals and hydrophobic interactions within nonpolar pockets of a binding site. The rigid, three-membered ring of the cyclopropyl (B3062369) group can provide a specific conformational constraint that may be crucial for fitting into a well-defined hydrophobic sub-pocket. iris-biotech.deresearchgate.net

3D Scaffold: The piperidine ring serves as a rigid, three-dimensional scaffold that positions the other functional groups in a specific spatial orientation, which is critical for precise interaction with a biological target. researchgate.netresearchgate.net

These features collectively define the pharmacophore of the molecule, providing a blueprint for its interaction with a receptor.

Identification of Essential Functional Groups for Biological Activity

Based on the pharmacophoric analysis, the biological activity of this compound is likely dependent on the integrity and properties of its core functional groups.

The 4-Amino Group: The secondary amine is critical. Its ability to donate a hydrogen bond is a key interaction. Furthermore, its basicity and the steric bulk of its substituent (the cyclopropyl group) are significant. The cyclopropyl group is a common motif in drug development used to enhance metabolic stability, modulate lipophilicity, and provide conformational constraint. iris-biotech.delongdom.org SAR studies on similar 4-aminopiperidines have shown that the nature of the substituent on this amino group is crucial for potency and selectivity. mdpi.comnih.gov

The interplay between the protonated piperidine nitrogen and the hydrogen-bonding 4-amino group, anchored by the hydrophobic alkyl groups, is central to the molecule's potential biological function.

Conformational Analysis and Bioactive Conformation of this compound

The three-dimensional shape of a molecule is paramount for its biological activity. This compound has several conformational degrees of freedom.

Piperidine Ring Conformation: Saturated six-membered rings like piperidine predominantly adopt a stable chair conformation to minimize steric and torsional strain. acs.orgresearchgate.net In this conformation, substituents at the 4-position can exist in either an axial or an equatorial orientation. The equatorial position is generally more stable for bulky groups, suggesting the N-cyclopropylamino group would preferentially occupy this position.

Rotatable Bonds: There is rotational freedom around the C-N bond connecting the cyclopropylamino group to the piperidine ring and the N-C bond of the propyl group.

The bioactive conformation is the specific 3D arrangement that the molecule adopts when it binds to its target. This conformation may not be the lowest energy state in solution but is stabilized by the favorable interactions within the binding site. Computational modeling and techniques like NMR spectroscopy can be used to study the conformational preferences of the molecule and hypothesize its bioactive conformation. For instance, studies on related 4-aminopiperidin-2-one derivatives have used NMR to confirm the adoption of specific reverse-turn structures. nih.gov The rigidity of the cyclopropyl group can help lock in a specific orientation, which can be entropically favorable for binding. iris-biotech.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov This approach is invaluable for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds.

Development of Predictive QSAR Models

To develop a predictive QSAR model for derivatives of this compound, a systematic process is followed. This involves synthesizing a series of analogues and evaluating their biological activity.

Hypothetical Data for QSAR Model Development The table below illustrates a hypothetical dataset for a series of this compound derivatives, which would be the starting point for developing a QSAR model. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). Molecular descriptors such as LogP (lipophilicity), TPSA (Topological Polar Surface Area), and MV (Molecular Volume) are calculated for each molecule.

| Compound ID | R1 (at Piperidine N1) | R2 (at Amine N4) | pIC50 | LogP | TPSA (Ų) | MV (ų) |

| 1 | -CH2CH2CH3 | -Cyclopropyl | 6.5 | 2.8 | 15.2 | 190.5 |

| 2 | -CH2CH3 | -Cyclopropyl | 6.2 | 2.3 | 15.2 | 175.2 |

| 3 | -CH2CH2CH2CH3 | -Cyclopropyl | 6.8 | 3.3 | 15.2 | 205.8 |

| 4 | -CH2CH2CH3 | -Cyclobutyl | 6.3 | 3.1 | 15.2 | 204.1 |

| 5 | -CH2CH2CH3 | -H | 5.1 | 2.1 | 27.3 | 165.0 |

The steps to build the model include:

Data Set Preparation: A series of derivatives is synthesized where specific parts of the molecule (e.g., the N-propyl or N-cyclopropyl groups) are systematically varied.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to quantify its structural, physicochemical, and electronic properties.

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The model's robustness and predictive power are rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model creation. tandfonline.comresearchgate.net

Multivariate Statistical Methods in QSAR (e.g., MLR, ES-SWR)

Multivariate statistical methods are the core of QSAR model development. They can handle multiple descriptors simultaneously to find the best correlation with activity.

Multiple Linear Regression (MLR) is a widely used technique due to its simplicity and clear interpretability. nih.govnih.gov An MLR model takes the form of a linear equation:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀ is a constant, c₁...cₙ are the regression coefficients, and D₁...Dₙ are the molecular descriptors. The sign and magnitude of each coefficient indicate the direction and importance of that descriptor's influence on biological activity.

For example, a hypothetical MLR model for our derivatives might look like:

pIC₅₀ = 4.2 + 0.55LogP - 0.08TPSA + 0.01MV*

Interpretation of a Hypothetical MLR Model

| Descriptor | Coefficient | Interpretation |

| LogP | +0.55 | Positive coefficient suggests that increasing lipophilicity is beneficial for activity. This implies hydrophobic interactions are important. |

| TPSA | -0.08 | Negative coefficient indicates that increasing polar surface area is detrimental to activity, possibly due to reduced membrane permeability. |

| MV | +0.01 | Small positive coefficient suggests that a slight increase in molecular volume is tolerated or slightly favorable, indicating the binding pocket has some space. |

Exhaustive Step-Wise Regression (ES-SWR) is a variable selection method often used with MLR. In complex datasets with many calculated descriptors, SWR helps to identify the most statistically significant subset of descriptors to include in the final model. wikipedia.org It works by iteratively adding or removing descriptors from the model based on a predefined statistical criterion (e.g., F-test), thus preventing overfitting and improving the model's predictive ability. tandfonline.com

Validation of QSAR Models and Domain of Applicability

There are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed or validated for this compound. The creation of a reliable QSAR model requires a substantial dataset of structurally related compounds with experimentally determined biological activities, which is not available for this specific chemical series.

Structural Elucidation of Mechanism of Action for this compound at Molecular and Cellular Levels

Specific studies elucidating the molecular and cellular mechanism of action for this compound have not been published. While general studies on 4-aminopiperidine (B84694) derivatives exist, detailing their metabolism by cytochrome P450 enzymes or their interaction with various receptors, this information cannot be directly and accurately extrapolated to define the precise biological target, binding interactions, and downstream cellular effects of this compound without dedicated experimental investigation. acs.org

Biological Activities and Pharmacological Investigations of N Cyclopropyl 1 Propylpiperidin 4 Amine

Initial investigations into the biological profile of N-cyclopropyl-1-propylpiperidin-4-amine and its close structural analogs have revealed a range of potential modulatory activities across various biological targets. Research has primarily focused on its influence on enzyme inhibition, receptor binding, and its potential as an antiviral agent. The following sections detail the current understanding of its pharmacological activities.

Enzyme Inhibition Studies (e.g., Protein Lysine (B10760008) Methyltransferases)

The potential for this compound derivatives to act as enzyme inhibitors has been explored, particularly in the context of protein lysine methyltransferases (PKMTs). These enzymes are crucial in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer.

One study investigated a series of 2,4-diamino-7-aminoalkoxy-quinazolines for their inhibitory activity against the protein lysine methyltransferase G9a. Within this series, an analog featuring an N-cyclopropyl-4-amino group (compound 3i ) was synthesized and evaluated. Compared to other analogs with larger substituents on the 4-amino position, such as N-(1-benzyl piperidin-4-yl)-amino (compound 3a ) and N-(1-methyl piperidin-4-yl)-amino (compound 3b ), the N-cyclopropyl analog demonstrated significantly reduced potency. This suggests that the size and nature of the substituent at this position are critical for effective G9a inhibition.

Table 1: G9a Inhibitory Activity of Selected Quinazoline Analogs

| Compound | 4-Amino Moiety | G9a IC50 (μM) |

| 3a | N-(1-benzyl piperidin-4-yl)-amino | 0.20 ± 0.01 |

| 3b | N-(1-methyl piperidin-4-yl)-amino | 0.17 ± 0.02 |

| 3i | N-cyclopropyl-4-amino | > 20 |

Data sourced from studies on 2,4-diamino-7-aminoalkoxy-quinazoline derivatives.

Receptor Ligand Binding and Functional Assays (e.g., Sigma-1, Histamine (B1213489) H3, Dopamine, Serotonin)

Currently, there is a lack of publicly available data specifically detailing the binding affinities or functional activities of this compound at sigma-1, histamine H3, dopamine, or serotonin (B10506) receptors. While the piperidine (B6355638) scaffold is a common feature in ligands for these receptors, the specific combination of N-cyclopropyl and 1-propyl substituents has not been extensively characterized in this context. Further research is required to determine the interaction of this specific compound with these important central nervous system targets.

Investigation of Ion Channel Modulation (e.g., N-type Calcium Channels)

As of the latest review of scientific literature, no studies have been published that investigate the modulatory effects of this compound on N-type calcium channels or other ion channels.

Characterization of Antiviral Efficacy (e.g., HCV assembly inhibition)

The 4-aminopiperidine (B84694) scaffold, a core component of this compound, has been identified as a promising starting point for the development of novel antiviral agents. A high-throughput screening for inhibitors of the Hepatitis C Virus (HCV) life cycle identified a 4-aminopiperidine derivative, referred to as compound 1 , as a potent inhibitor of HCV assembly.

This initial hit compound, N-(1-propylpiperidin-4-yl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropane-1,1-dicarboxamide, demonstrated an EC50 value of 2.57 μM in an HCV cell culture assay. It is important to note that while this compound contains the this compound core, it is a more complex molecule with a dicarboxamide and an oxadiazole moiety. Mechanistic studies indicated that this chemotype inhibits the assembly and release of infectious HCV particles.

Table 2: Antiviral Activity of a 4-Aminopiperidine Analog against HCV

| Compound | Structure | HCVcc EC50 (μM) | Cytotoxicity CC50 (μM) |

| Compound 1 | N-(1-propylpiperidin-4-yl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropane-1,1-dicarboxamide | 2.57 | > 20 |

EC50: Half maximal effective concentration in an HCV cell culture system. CC50: Half maximal cytotoxic concentration.

Assessment of Antibacterial Properties and Target Validation

There are currently no published studies specifically assessing the antibacterial properties of this compound. While compounds containing cyclopropyl (B3062369) and piperidine moieties are known to possess antibacterial activity, the efficacy of this particular substitution pattern has not been reported.

Evaluation of CCR5 Receptor Modulation

A review of the available scientific literature did not yield any studies on the modulatory activity of this compound on the CCR5 receptor.

An article on the biological activities and pharmacological investigations of this compound, as outlined in the provided structure, cannot be generated.

Extensive searches for scientific literature and data pertaining to the preclinical pharmacodynamics of this compound, including its in vitro efficacy, cellular pathway interrogation, target engagement, selectivity, and off-target effects, have yielded no specific research findings. The available information is limited to chemical supply listings and general statements about the utility of cyclopropyl groups in medicinal chemistry.

There is no publicly accessible research data to populate the requested sections and subsections (4.2.1, 4.2.2, 4.2.3, and 4.3) with the required detailed and specific scientific information and data tables.

Metabolism and Biotransformation of N Cyclopropyl 1 Propylpiperidin 4 Amine

Identification of Metabolic Pathways for N-cyclopropyl-1-propylpiperidin-4-amine

The metabolism of this compound is anticipated to proceed through several key pathways, primarily involving oxidative processes mediated by cytochrome P450 (CYP) enzymes, followed by potential conjugation reactions.

Cytochrome P450 enzymes are the primary catalysts for the Phase I metabolism of a vast array of drugs. For compounds containing alicyclic amine structures like piperidine (B6355638), CYP3A4 is often a major contributing isoform to their metabolism. acs.org The presence of both a cyclopropyl (B3062369) group attached to a nitrogen atom and a propyl group on the piperidine nitrogen provides multiple sites for oxidative attack by CYP enzymes. The high C-H bond dissociation energy of the cyclopropyl group can sometimes reduce its susceptibility to direct oxidation, potentially diverting metabolism to other parts of the molecule. hyphadiscovery.com However, oxidation of the cyclopropylamine (B47189) moiety itself is a known and significant metabolic route. hyphadiscovery.com

N-dealkylation is a common and significant metabolic pathway for tertiary amines. For this compound, two primary N-dealkylation reactions are possible: N-depropylation and N-decyclopropylation.

N-Depropylation: The removal of the propyl group from the piperidine nitrogen is a probable metabolic step. This reaction is initiated by CYP-mediated hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate which then decomposes to yield a secondary amine (N-cyclopropyl-piperidin-4-amine) and propionaldehyde. This is a classic and well-documented pathway for N-alkylated piperidines. acs.org

N-Decyclopropylation: The cleavage of the cyclopropyl group from the amine is also a well-documented metabolic pathway for cyclopropylamines. acs.orgnih.gov This process can be initiated by a single electron transfer (SET) from the nitrogen to the activated CYP enzyme, forming a highly reactive aminium cation radical. nih.govacs.org This intermediate can then undergo further reactions leading to the cleavage of the cyclopropyl group. For instance, studies on N-cyclopropyl-N-methylaniline have shown that its oxidation can lead to the loss of the cyclopropyl group. nih.govacs.org Similarly, a study on cyclopropyl fentanyl revealed that N-dealkylation, with loss of the cyclopropylpropionyl group, was a major metabolic pathway. nih.gov

The relative prominence of N-depropylation versus N-decyclopropylation would depend on factors such as the specific CYP isoforms involved and the steric and electronic properties of the molecule.

The cyclopropylamine moiety is known to be susceptible to metabolic ring opening, often following an initial oxidative step. The formation of an aminium cation radical through SET can lead to the fragmentation of the strained cyclopropyl ring. nih.govacs.org This ring-opening generates a reactive, carbon-centered radical which can then react with cellular nucleophiles or undergo further oxidation. nih.gov

In the presence of glutathione (B108866) (GSH), these reactive intermediates can be trapped to form stable GSH conjugates. hyphadiscovery.com This is a significant detoxification pathway, but also an indicator of the formation of potentially harmful reactive metabolites. The formation of multiple GSH conjugates from cyclopropyl-containing compounds has been observed in vitro, stemming from radical formation and subsequent ring opening. hyphadiscovery.comnih.gov

Besides N-dealkylation, other Phase I biotransformations are plausible for this compound.

Piperidine Ring Hydroxylation: The piperidine ring itself can be a site of oxidation. Hydroxylation can occur at various positions on the ring, typically at carbons 3 or 4, leading to the formation of more polar metabolites. researchgate.net The presence of substituents can influence the position of hydroxylation.

Propyl Chain Hydroxylation: The N-propyl group can also undergo hydroxylation at the α, β, or γ carbons, although α-hydroxylation is the initial step in N-dealkylation. Hydroxylation at other positions would lead to alcohol metabolites.

The table below summarizes the potential Phase I metabolic pathways for this compound based on the metabolism of similar chemical structures.

| Metabolic Pathway | Description | Potential Metabolites | Key Enzymes |

| N-Depropylation | Oxidative removal of the propyl group from the piperidine nitrogen. | N-cyclopropyl-piperidin-4-amine, Propionaldehyde | Cytochrome P450 (e.g., CYP3A4) |

| N-Decyclopropylation | Oxidative removal of the cyclopropyl group from the amine. | 1-propylpiperidin-4-amine (B1363134), Cyclopropanone | Cytochrome P450 |

| Cyclopropyl Ring Opening | Fragmentation of the cyclopropyl ring following oxidation. | Ring-opened radical intermediates | Cytochrome P450 |

| Piperidine Ring Hydroxylation | Addition of a hydroxyl group to the piperidine ring. | Hydroxy-N-cyclopropyl-1-propylpiperidin-4-amine isomers | Cytochrome P450 |

| Propyl Chain Hydroxylation | Addition of a hydroxyl group to the propyl chain. | Hydroxypropyl-N-cyclopropyl-piperidin-4-amine isomers | Cytochrome P450 |

Metabolite Identification and Characterization Studies

The table below outlines the expected classes of metabolites and the analytical approaches that would be used for their characterization.

| Metabolite Class | Predicted Structure | Analytical Characterization Methods |

| N-Dealkylated Metabolites | N-cyclopropyl-piperidin-4-amine; 1-propylpiperidin-4-amine | LC-MS for mass determination; Comparison with synthetic standards |

| Hydroxylated Metabolites | Hydroxylated derivatives of the parent compound on the piperidine ring or propyl chain | LC-MS/MS for fragmentation patterns to determine hydroxylation site; NMR for definitive structure elucidation |

| Ring-Opened Metabolites | Products resulting from the cleavage of the cyclopropyl ring | Mass spectrometry to identify metabolites with a corresponding mass shift |

| Conjugated Metabolites | Glutathione (GSH) or glucuronide conjugates of the parent compound or its Phase I metabolites | LC-MS to detect the characteristic mass addition of the conjugate moiety (e.g., +305 for GSH) |

Enzymatic Reaction Mechanisms and Reactive Metabolite Formation (e.g., GSH Conjugates)

The metabolism of cyclopropylamines can lead to the formation of reactive metabolites. The key mechanism is believed to be a single electron transfer (SET) from the amine nitrogen to the ferryl oxygen species of cytochrome P450. nih.gov This generates a nitrogen-centered radical cation. For cyclopropylamines, this radical cation is particularly prone to rapid ring opening, which relieves the strain of the three-membered ring and forms a more stable, delocalized radical. acs.org

This ring-opened intermediate is a reactive species that can covalently bind to cellular macromolecules, including proteins and DNA, which can lead to toxicity. It can also be intercepted by cellular nucleophiles such as glutathione (GSH). The formation of GSH conjugates is a detoxification mechanism, preventing the reactive metabolite from damaging critical cellular components. hyphadiscovery.comhyphadiscovery.com The detection of GSH conjugates in in vitro metabolic studies is a strong indication of the formation of reactive electrophilic intermediates. nih.gov The general pathway for the formation of a GSH conjugate from a cyclopropylamine is depicted below:

Oxidation: The parent compound undergoes a one-electron oxidation by a CYP enzyme to form an aminium radical cation.

Ring Opening: The cyclopropyl ring of the radical cation opens to form a carbon-centered radical.

Further Oxidation/Rearrangement: The carbon-centered radical can be further oxidized to a carbocation or rearrange.

GSH Conjugation: The electrophilic species reacts with the nucleophilic thiol group of GSH to form a stable conjugate. nih.gov

The propensity of this compound to form reactive metabolites would need to be assessed through specific in vitro studies designed to trap such intermediates with agents like GSH.

Species-Specific Metabolic Profiles and Cross-Species Comparisons

Currently, there is a notable absence of publicly available scientific literature, and detailed research findings specifically investigating the metabolism and biotransformation of this compound. Consequently, data on its species-specific metabolic profiles and cross-species comparisons are not available.

Typical studies to elucidate species-specific metabolic profiles involve in vitro experiments using liver microsomes, hepatocytes, or other subcellular fractions from various species (e.g., rat, dog, monkey, and human). These are often followed by in vivo studies in animal models to understand the complete metabolic fate of the compound.

Without specific studies on this compound, any discussion on its metabolic pathways in different species would be speculative. Future research is required to isolate and identify the metabolites of this compound in various species to understand potential differences in its biotransformation. Such studies would provide valuable insights into its disposition and potential for species-specific effects.

Computational Chemistry and Cheminformatics for N Cyclopropyl 1 Propylpiperidin 4 Amine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Detailed molecular docking and dynamics simulations for N-cyclopropyl-1-propylpiperidin-4-amine are not extensively available in the public domain. However, the principles of these techniques allow for a theoretical exploration of its potential interactions. Molecular docking would be employed to predict the preferred orientation of this compound when bound to a specific protein target. This computational method models the interaction between the ligand (the compound) and the receptor (a protein) to estimate the binding affinity and pose. For a compound like this, with its distinct cyclopropyl (B3062369) and piperidine (B6355638) moieties, key interactions would likely involve hydrogen bonds from the amine group and hydrophobic interactions from the propyl and cyclopropyl groups.

Following docking, molecular dynamics (MD) simulations could provide insights into the stability of the ligand-protein complex over time. An MD simulation would track the movements of each atom in the system, offering a dynamic view of the binding stability, conformational changes in both the ligand and the protein, and the role of solvent molecules. This would be crucial in validating the initial docking poses and understanding the energetic landscape of the binding event. While specific studies on this compound are sparse, research on structurally related molecules containing cyclopropyl groups demonstrates their utility in forming specific and stable interactions within protein binding pockets.

De Novo Design and Virtual Screening for this compound Analogues

The structural framework of this compound serves as a viable starting point for de novo design and virtual screening to identify novel analogues with potentially enhanced biological activity. De novo design algorithms could generate new molecular structures by adding or modifying functional groups on the parent molecule. For instance, substitutions on the piperidine ring or modifications to the propyl group could be explored to optimize interactions with a hypothetical target.

Virtual screening, on the other hand, would involve searching large chemical databases for compounds that are structurally or electronically similar to this compound. This can be achieved through ligand-based or structure-based approaches. In a ligand-based virtual screen, the known structure of this compound would be used as a template to find similar molecules. A structure-based virtual screen would dock a library of compounds into the active site of a target protein to identify those with the best predicted binding affinity. These computational strategies are instrumental in expanding the chemical space around a lead compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of this compound. Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties.

Key predicted electronic properties include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding how it will interact with other molecules. The nitrogen atoms, for example, are expected to be regions of high electron density.

Electrostatic Potential Maps: These maps visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack.

These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can aid in experimental characterization. Studies on related N-cyclopropyl compounds have utilized such calculations to understand their unique chemical behaviors. nih.govresearchgate.net

Below is a table of predicted electronic properties for this compound based on computational models.

| Property | Predicted Value | Significance |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity |

| Dipole Moment | - | Measures the polarity of the molecule |

Note: Specific numerical values require dedicated quantum chemical calculations which are not available in the cited literature.

Conformational Analysis and Energy Landscapes of this compound

Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This "energy landscape" is critical for understanding how the molecule might adapt its shape to fit into a protein's binding site. Research on other N-cyclopropyl amides has highlighted their distinct conformational preferences, which can differ from other secondary amides. nih.govresearchgate.net

Predictive Toxicology and ADME Modeling for this compound

Predictive toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling are essential computational tools in the early stages of drug discovery to assess the potential viability of a compound. For this compound, various cheminformatics models can predict its physicochemical and pharmacokinetic properties.

Predicted ADME-Tox Properties:

| Parameter | Predicted Value | Implication in Drug Development |

| LogP | 1.8 | Indicates lipophilicity and affects absorption and distribution. uni.lu |

| Topological Polar Surface Area (TPSA) | - | Predicts cell permeability and oral bioavailability. |

| Number of Hydrogen Bond Donors | - | Influences solubility and binding characteristics. |

| Number of Hydrogen Bond Acceptors | - | Influences solubility and binding characteristics. |

| Rotatable Bonds | - | Relates to conformational flexibility and oral bioavailability. |

| Ames Mutagenicity | - | Predicts the potential of the compound to be a mutagen. |

| hERG Inhibition | - | Assesses the risk of cardiac toxicity. |

These computational predictions provide a preliminary assessment of the drug-likeness and potential safety concerns of this compound, guiding further experimental investigation.

Advanced Analytical Methodologies for N Cyclopropyl 1 Propylpiperidin 4 Amine Research

Chromatographic Method Development and Validation for N-cyclopropyl-1-propylpiperidin-4-amine

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from potential impurities and complex matrices. The development of robust and validated methods ensures the accuracy and reliability of analytical results.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantification. nih.govsemanticscholar.org Due to the presence of a chiral center at the 4-position of the piperidine (B6355638) ring, chiral HPLC methods are particularly important for separating its enantiomers. nih.govmdpi.com The development of such methods often involves screening various chiral stationary phases (CSPs) to achieve optimal enantioseparation. semanticscholar.orgresearchgate.net

Reversed-phase HPLC is commonly employed for purity determination and achiral quantification. A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, although the compound's lack of a strong chromophore may necessitate detection at lower wavelengths (e.g., ~200-210 nm) or the use of alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).

Method validation would be performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for Achiral Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 205 nm or CAD |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the premier technique for the definitive identification and trace-level quantification of this compound. researchgate.netmdpi.com This method is particularly valuable for analyzing the compound in complex biological matrices. nih.govnih.gov

In LC-MS/MS analysis, the compound is first separated chromatographically, then ionized, typically using electrospray ionization (ESI) in positive mode, to form the protonated molecule [M+H]⁺. In the first mass analyzer (Q1), this precursor ion is selected. It then passes into a collision cell (Q2) where it is fragmented, and the resulting product ions are analyzed in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise. mdpi.comresearchgate.net Method development involves optimizing both the chromatographic conditions and the mass spectrometric parameters, such as collision energy and fragmentor voltage, to achieve the highest sensitivity. mdpi.com

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂ | uni.lu |

| Molecular Weight | 182.31 g/mol | cymitquimica.com |

| Ionization Mode | ESI Positive | |

| Precursor Ion ([M+H]⁺) | m/z 183.186 | uni.lu |

| Primary Product Ion | m/z (Predicted fragment) | |

| Secondary Product Ion | m/z (Predicted fragment) |

| Collision Energy | Optimized experimentally | |

Gas Chromatography-Mass Spectrometry (GC-MS) can be applied to the analysis of this compound, particularly for assessing volatile and semi-volatile impurities. Given the amine's polarity and relatively high boiling point, derivatization may be necessary to improve its volatility and chromatographic peak shape. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The primary application for GC-MS in this context would be for impurity profiling, especially for identifying potential by-products from the synthetic route that are amenable to gas chromatography. The U.S. FDA has also published GC-MS methods for detecting certain types of impurities, such as nitrosamines, in various drug products. thermofisher.com

Table 3: Hypothetical GC-MS Method Parameters (for a derivatized sample)

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

Spectroscopic Techniques for Structural Characterization of this compound

Spectroscopic methods are essential for the unambiguous elucidation and confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural characterization of this compound. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton spectrum would show distinct signals for the propyl group (a triplet for the CH₃, a multiplet for the central CH₂, and a triplet for the CH₂ adjacent to the piperidine nitrogen), the cyclopropyl (B3062369) group (complex multiplets in the upfield region), and the piperidine ring protons. The methine proton at the C4 position would be a key signal for confirming substitution.

¹³C NMR: The carbon spectrum would confirm the presence of 11 distinct carbon atoms (unless there is accidental equivalence), with chemical shifts corresponding to the aliphatic carbons of the propyl, piperidine, and cyclopropyl groups. researchgate.net

Furthermore, pH-dependent NMR studies can be used to analyze the protonation state of the two nitrogen atoms. By acquiring spectra at different pH values, the change in chemical shifts of protons and carbons near the nitrogen atoms can be monitored to determine their respective pKa values. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign all proton and carbon signals.

Table 4: Predicted ¹H NMR Chemical Shift Regions

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| **Cyclopropyl (CH, CH₂) ** | 0.3 - 0.8 | Multiplets |

| Propyl (CH₃) | ~0.9 | Triplet |

| **Propyl (central CH₂) ** | ~1.5 | Multiplet |

| **Piperidine (axial/eq. CH₂) ** | 1.4 - 2.8 | Multiplets |

| **Propyl (N-CH₂) ** | ~2.3 | Triplet |

| **Piperidine (N-CH₂) ** | ~2.8 | Multiplets |

| Piperidine (CH-N) | ~2.6 | Multiplet |

| Secondary Amine (N-H) | Variable | Broad Singlet |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information. mu-varna.bg

IR Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. researchgate.net For this compound, key absorption bands would include N-H stretching for the secondary amine (typically a weak to medium band around 3300-3500 cm⁻¹), C-H stretching for the aliphatic groups (2850-3000 cm⁻¹), and C-N stretching vibrations (typically in the 1000-1200 cm⁻¹ region). scielo.org.za

UV-Vis Spectroscopy: this compound lacks significant chromophores (i.e., conjugated π systems). Therefore, it is not expected to show strong absorption in the standard UV-Vis region (200-800 nm). Any observed absorption would likely be weak and occur at the low end of the UV spectrum, corresponding to n→σ* transitions of the amine lone pairs. This technique is therefore less useful for quantification but can confirm the absence of aromatic impurities. researchgate.net

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak - Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-N Stretch (Amine) | 1000 - 1200 | Medium |

X-ray Crystallography and Structural Biology for Receptor-Ligand Complexes7.4. Biophysical Characterization Techniques (e.g., Isothermal Titration Calorimetry)

While the principles of these analytical methodologies are well-established in drug discovery and molecular biology for elucidating drug-receptor interactions and binding thermodynamics, their specific application to this compound has not been documented in publicly accessible research.

Toxicological Research and Safety Assessment of N Cyclopropyl 1 Propylpiperidin 4 Amine Preclinical Focus

In Vitro Cytotoxicity and Cell Viability Studies

Currently, specific in vitro cytotoxicity and cell viability data for N-cyclopropyl-1-propylpiperidin-4-amine are not extensively available in the public domain. However, research on structurally related compounds, such as 1-alkylpiperidine N-oxides, can provide some initial insights into the potential cytotoxic effects of the piperidine (B6355638) ring system. A study investigating a series of 1-alkylpiperidine N-oxides in Ehrlich ascites carcinoma (EAC) cells demonstrated that their cytotoxic activity was influenced by the length of the alkyl chain. nih.gov The study found that increasing the number of carbon atoms in the alkyl chain generally led to a greater cytotoxic effect, with an optimal chain length identified for maximizing this activity. nih.gov This suggests that the propyl group attached to the piperidine nitrogen in this compound could be a determinant of its cytotoxic potential.

The primary mechanism of cytotoxicity observed for 1-decylpiperidine N-oxide, a representative compound from the series, was the inhibition of macromolecular biosynthesis. nih.gov The compound was found to inhibit the incorporation of radiolabeled precursors into DNA, RNA, and proteins in a time- and concentration-dependent manner. nih.gov

Table 1: Cytotoxicity of 1-Alkylpiperidine N-Oxides in Ehrlich Ascites Carcinoma Cells

| Compound | Alkyl Chain Length (m) | Cytotoxic Effect |

| 1-alkylpiperidine N-oxides | Varied | Positively correlated with chain length (optimal at m=12-15) |

Data extracted from a study on the in vitro cytotoxicity of 1-alkylpiperidine N-oxides. nih.gov

Mechanisms of Compound-Induced Toxicity (e.g., Hepatotoxicity associated with cyclopropylamines)

A significant body of research into the toxicity of cyclopropylamine-containing compounds has focused on the hepatotoxicity of the fluoroquinolone antibiotic, trovafloxacin (B114552). nih.govacs.orgnih.gov The mechanism of trovafloxacin-induced liver injury is thought to be linked to the metabolic activation of its cyclopropylamine (B47189) moiety into reactive intermediates. nih.govacs.orgnih.govresearchgate.net

Studies have proposed that cytochrome P450 enzymes, particularly CYP1A2, and myeloperoxidase (MPO) can oxidize the cyclopropylamine group. acs.orgnih.gov This oxidation can lead to the opening of the cyclopropyl (B3062369) ring, forming reactive species such as a carbon-centered radical and, subsequently, an α,β-unsaturated aldehyde. acs.orgnih.gov These reactive metabolites are capable of forming covalent adducts with cellular macromolecules, including hepatic proteins. acs.orgnih.gov The formation of these adducts is a key event that can disrupt cellular function, induce oxidative stress, and trigger an immune response, ultimately leading to hepatocyte damage and liver injury. acs.orgnih.govresearchgate.net

The reactive α,β-unsaturated aldehyde metabolite has been shown to react with nucleophiles such as glutathione (B108866), indicating its potential to deplete cellular antioxidant defenses and bind to critical protein targets. acs.orgnih.gov The formation of these protein adducts may lead to enzyme inactivation and cellular dysfunction. researchgate.net

Table 2: Proposed Mechanistic Steps in Cyclopropylamine-Induced Hepatotoxicity

| Step | Description | Key Enzymes Involved | Reactive Intermediates |

| 1 | Oxidation of the cyclopropylamine moiety | Cytochrome P450 (e.g., CYP1A2), Myeloperoxidase (MPO) | Carbon-centered radical |

| 2 | Ring opening and further oxidation | - | α,β-unsaturated aldehyde |

| 3 | Covalent binding to cellular macromolecules | - | Protein adducts |

| 4 | Cellular dysfunction and toxicity | - | - |

Based on studies of trovafloxacin and model cyclopropylamine compounds. nih.govacs.orgnih.govresearchgate.net

Structure-Toxicity Relationships of this compound Derivatives

The toxicity of this compound and its derivatives is likely influenced by several structural features. Based on research into related compound classes, the following structure-toxicity relationships can be inferred:

The Cyclopropylamine Moiety: As discussed, the cyclopropylamine group is a key structural alert for potential toxicity due to its susceptibility to metabolic activation into reactive intermediates. nih.govacs.orgnih.gov The strain of the three-membered ring makes it prone to oxidative ring-opening reactions.

Substituents on the Amino Group: The nature of the substituent on the 4-amino group could also modulate toxicity. While no direct studies are available for this compound, research on other classes of compounds often shows that seemingly minor structural changes can significantly alter biological activity and toxicity. mdpi.com

Intellectual Property and Regulatory Landscape in N Cyclopropyl 1 Propylpiperidin 4 Amine Research

Analysis of Existing Patent Literature Pertaining to N-cyclopropyl-1-propylpiperidin-4-amine and Analogues

A thorough analysis of the patent landscape is a critical first step in the development of any new chemical entity. This involves identifying and evaluating existing patents and patent applications that may claim the compound itself, its synthesis, or its use. For this compound, this analysis would focus on patents claiming structurally similar compounds, often referred to as analogues.

While a specific patent for this compound could not be definitively identified in the public domain, the patent literature is rich with related structures. For instance, patents for cyclopropylamine (B47189) derivatives have been granted for their role as inhibitors of Lysine-specific demethylase 1 (LSD1), indicating their potential in cancer treatment. google.com Similarly, N-cyclopropyl-N-piperidinylbenzamides have been patented as modulators of the GPR119 receptor. google.com Other patents cover a broad range of compounds with a cyclopropyl (B3062369) moiety, such as 7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline and naphthyridine-3-carboxylic acids for antibacterial applications, and N-cyclopropyl-1-aminoindane compounds as monoamine oxidase inhibitors. google.comnih.gov

The existence of these patents highlights the importance of a detailed structural and functional comparison to determine the novelty and non-obviousness of this compound. Key aspects to consider in such an analysis are the specific substitutions on the piperidine (B6355638) ring and the nature of the amine substituent, as these features often form the basis of patent claims.

A hypothetical patent landscape analysis for compounds related to this compound might include the following considerations:

| Patent Aspect | Considerations for this compound | Potential Implications |

| Core Scaffold | Do existing patents claim the 1-propylpiperidin-4-amine (B1363134) core? | A broad claim on this scaffold could present a significant barrier to development. |

| Substituents | Are the N-cyclopropyl and 1-propyl groups specifically mentioned or covered by broader Markush structures in existing patents? | The novelty of the specific combination of these substituents would be a key factor in patentability. |

| Therapeutic Use | Are the intended therapeutic applications for this compound novel compared to those claimed for similar compounds? | A new and non-obvious use could be a strong basis for a patent, even if the compound itself has some structural similarities to existing patented molecules. |

| Synthesis Method | Is the method of synthesizing this compound novel and non-obvious? | A novel and inventive synthetic route can be independently patentable. |

Freedom-to-Operate Analysis for this compound Development

A Freedom-to-Operate (FTO) analysis is a crucial step to mitigate the risk of patent infringement when developing and commercializing a new product. drugpatentwatch.comscienceopen.com It involves a detailed assessment of the patent landscape to determine if the proposed activities, such as synthesis, testing, and selling this compound, would infringe on the valid intellectual property rights of others. pharma-patents.comdrugpatentwatch.com

An FTO analysis for this compound would involve:

A comprehensive patent search: This goes beyond a simple patentability search and aims to identify any patents that could potentially be infringed. logicapt.com

Legal analysis of identified patents: Patent attorneys would analyze the claims of relevant patents to determine their scope and whether they cover this compound or its intended use. drugpatentwatch.com

Risk assessment and mitigation: Based on the analysis, a strategy would be developed to manage any identified risks. This could involve designing around the patented technology, seeking a license from the patent holder, or, in some cases, challenging the validity of the patent. pharma-patents.com

The FTO analysis should be an ongoing process, as new patents are constantly being filed and granted. pharma-patents.com It is a critical component of due diligence for any significant investment in the development of a new compound. drugpatentwatch.com

Compliance with Research-Relevant Regulatory Guidelines (e.g., ICH Guidelines for Analytical Method Validation)

The development of any new pharmaceutical compound is subject to stringent regulatory oversight to ensure its quality, safety, and efficacy. sidley.compharmagmp.inpharmatechassociates.com Adherence to internationally recognized guidelines is essential for generating data that will be accepted by regulatory authorities worldwide.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines that are widely adopted by regulatory agencies. ich.org For the early-stage development of this compound, two key guidelines are particularly relevant:

ICH Q2(R1): Validation of Analytical Procedures: This guideline outlines the parameters that need to be evaluated to ensure that an analytical procedure is suitable for its intended purpose. gmp-compliance.orgfda.govslideshare.netloesungsfabrik.de This includes tests for accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. loesungsfabrik.de For this compound, this would apply to methods used to determine its purity, concentration, and stability.

ICH M10: Bioanalytical Method Validation: This guideline provides recommendations for the validation of bioanalytical methods used to measure drug concentrations in biological matrices such as blood, plasma, or urine. hubspotusercontent10.netich.orgeuropa.euprogress-lifesciences.nlfederalregister.gov This is critical for pharmacokinetic and toxicokinetic studies. The validation process for bioanalytical methods includes assessing parameters like selectivity, specificity, accuracy, precision, and stability. hubspotusercontent10.net

Compliance with these guidelines from the earliest stages of development is crucial. scendea.comnih.gov It ensures the reliability and integrity of the data generated, which forms the foundation for all subsequent development activities and regulatory submissions.

The table below summarizes the key validation characteristics for analytical and bioanalytical methods as per ICH guidelines:

| Validation Characteristic | ICH Q2(R1) - Analytical Procedures | ICH M10 - Bioanalytical Methods |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The ability of the method to differentiate and quantify the analyte from other substances in the sample. |

| Accuracy | The closeness of test results obtained by that procedure to the true value. | The closeness of the determined value to the nominal concentration. |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |

| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Not typically required. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The lowest concentration of an analyte in a sample that can be reliably measured with acceptable accuracy and precision. |

| Linearity | The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. | The ability to demonstrate a proportional relationship between the response and the concentration of the analyte over the calibration range. |

| Range | The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. | The concentration interval over which the method is shown to be accurate, precise, and linear. |

| Robustness/Ruggedness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | Not explicitly defined as a validation parameter, but method robustness is expected. |

| Stability | The stability of the analyte in a biological fluid after collection and during handling, storage, and analysis. | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |

Future Directions and Emerging Research Avenues for N Cyclopropyl 1 Propylpiperidin 4 Amine

Exploration of New Therapeutic Indications

While the specific therapeutic applications of N-cyclopropyl-1-propylpiperidin-4-amine are yet to be fully elucidated, its structural motifs suggest potential utility across a range of diseases. Future research could focus on the following areas: